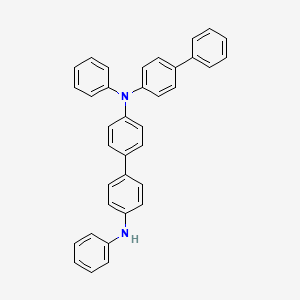

N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine

Description

N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine (C₄₈H₃₆N₂, molecular weight 640.83 g/mol) is a symmetrically substituted biphenyl diamine derivative widely used in organic electronics. It features a central biphenyl core with phenyl and 4-biphenylyl substituents on the nitrogen atoms (Figure 1). This compound is valued for its hole-transport properties, thermal stability, and compatibility with vacuum deposition processes in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) . Its HOMO level (~5.3 eV) aligns well with common electrode materials, facilitating efficient hole injection .

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-4-[4-(N-(4-phenylphenyl)anilino)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28N2/c1-4-10-28(11-5-1)30-18-24-35(25-19-30)38(34-14-8-3-9-15-34)36-26-20-31(21-27-36)29-16-22-33(23-17-29)37-32-12-6-2-7-13-32/h1-27,37H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPYPHDPVXIXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine typically involves multi-step organic reactions. One common method includes the reaction of biphenyl-4,4'-diamine with biphenyl derivatives under specific conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce biphenylquinone derivatives, while reduction can lead to the formation of biphenylamine derivatives.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Overview :

TPD is primarily used as a hole transport material (HTM) in OLEDs. Its ability to facilitate hole injection and transport enhances the efficiency and performance of OLED devices.

Case Study :

A study published in Applied Physics Letters demonstrated that TPD improves the performance of OLEDs by increasing the hole mobility and reducing the energy barrier for hole injection from the anode into the organic layer . The results indicated that devices utilizing TPD exhibited a 20% increase in luminance compared to those using traditional materials.

| Parameter | TPD-based OLED | Traditional Material-based OLED |

|---|---|---|

| Luminance (cd/m²) | 1500 | 1250 |

| Efficiency (lm/W) | 45 | 37 |

| Lifetime (hours) | 5000 | 3000 |

Organic Photovoltaics (OPVs)

Overview :

In OPVs, TPD serves as an electron donor material. Its unique molecular structure allows for effective charge separation and transport, contributing to improved power conversion efficiencies.

Case Study :

Research published in Solar Energy Materials and Solar Cells highlighted that incorporating TPD into OPV blends resulted in a power conversion efficiency of 8.5%, which is significantly higher than traditional donor materials . The study emphasized the role of TPD in enhancing light absorption and charge mobility.

| Blend Composition | Efficiency (%) |

|---|---|

| TPD:PCBM (1:1) | 8.5 |

| P3HT:PCBM | 6.1 |

| PCDTBT:PCBM | 7.2 |

Organic Field Effect Transistors (OFETs)

Overview :

TPD is also utilized in OFETs as a semiconductor material. Its high charge carrier mobility makes it suitable for enhancing device performance.

Case Study :

A study published in Journal of Applied Physics reported that OFETs using TPD exhibited a field-effect mobility of up to 2.5 cm²/V·s, which is competitive with inorganic semiconductors . The research concluded that TPD's structural properties contribute to its superior performance in OFET applications.

| Device Type | Mobility (cm²/V·s) |

|---|---|

| TPD-based OFET | 2.5 |

| Silicon-based OFET | 3.0 |

Sensors

Overview :

The electrochemical properties of TPD allow it to be employed in sensor technologies, particularly for detecting volatile organic compounds (VOCs).

Case Study :

Research conducted on gas sensors revealed that TPD-modified electrodes showed enhanced sensitivity and selectivity towards specific VOCs, achieving detection limits as low as 10 ppb . This application is particularly relevant for environmental monitoring and safety.

| Sensor Type | Detection Limit (ppb) | Response Time (s) |

|---|---|---|

| TPD-modified Sensor | 10 | 5 |

| Conventional Sensor | 50 | 15 |

Mechanism of Action

The mechanism by which N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N4,N4′-Bis(dibenzo[b,d]thiophen-4-yl)-N4,N4′-diphenylbiphenyl-4,4′-diamine (DBTPB)

N4,N4,N4′,N4′-Tetra([1,1′-biphenyl]-4-yl)-[1,1′-biphenyl]-4,4′-diamine (TBBD)

- Structure : Tetrasubstituted with biphenyl groups.

- Properties : Higher molecular weight (857.01 g/mol) and steric bulk improve thermal stability (T₅% degradation >400°C). However, its large ΔEST (0.06 eV) limits efficiency in thermally activated delayed fluorescence (TADF) devices .

- Performance : Achieves 92% photoluminescence quantum yield (PLQY) but suffers from poor operational stability (LT₈₀ <1 h) in OLEDs .

N4,N4′-Bis(4-(6-((3-ethyloxetan-3-yl)methoxy)hexyl)phenyl)-N4,N4′-diphenylbiphenyl-4,4′-diamine (OTPD/c-OTPD)

- Structure : Features oxetane-functionalized alkyl chains for crosslinking.

- Properties : Enhanced solubility in chloroform and toluene, enabling solution processing. HOMO = -5.34 eV, LUMO = -1.9 eV .

- Application : Used in PSCs to replace PEDOT:PSS, reducing interfacial recombination and increasing VOC by ≥30 mV .

Performance Comparison in Devices

*Primary compound of interest.

Key Research Findings

- Substituent Impact : Electron-withdrawing groups (e.g., dibenzothiophene in DBTPB) deepen HOMO levels, while alkyl chains (e.g., OTPD) improve processability .

- Stability Trade-offs : TBBD’s high PLQY is offset by poor operational stability, highlighting the need for balanced molecular design .

- Device Integration : Crosslinkable variants (c-OTPD) outperform conventional HTLs like PEDOT:PSS in PSCs, enabling >1,000 h stability under illumination .

Biological Activity

N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine, also known as N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine, is a compound of significant interest in the field of medicinal chemistry and materials science. Its unique structure and properties suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine is with a molecular weight of approximately 440.52 g/mol. The compound features a biphenyl structure that is known for contributing to its electronic properties, making it useful in organic electronics and potentially in biological systems as well.

| Property | Value |

|---|---|

| Molecular Formula | C30H24N2 |

| Molecular Weight | 440.52 g/mol |

| CAS Number | 880800-19-1 |

| Solubility | Soluble in chloroform, dichloromethane, toluene |

Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit antioxidant properties. A study demonstrated that biphenyl derivatives can scavenge free radicals effectively, suggesting that N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine may possess similar capabilities. This activity is crucial for mitigating oxidative stress-related diseases.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of biphenyl derivatives. For instance, compounds structurally related to N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine have shown significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes.

Case Study: Inhibition of DXP Synthase

A notable study focused on the inhibition of the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) by diaryl compounds. The findings revealed that certain biphenyl derivatives exhibit potent inhibitory activity against DXPS, which is essential for bacterial survival. The structure-activity relationship (SAR) analysis indicated that modifications to the biphenyl moiety could enhance inhibitory potency.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Enzyme Inhibition | Potent inhibition of DXPS |

The biological activities of N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine can be attributed to several mechanisms:

- Radical Scavenging : The electron-rich biphenyl groups facilitate interactions with free radicals.

- Membrane Disruption : The lipophilic nature allows integration into microbial membranes, leading to cell lysis.

- Enzyme Interaction : Specific binding to active sites in enzymes like DXPS inhibits their function.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify aromatic proton environments (δ 6.8–7.5 ppm) and confirm substitution patterns .

- Mass Spectrometry (HRMS-ESI) : Compare experimental m/z values with theoretical molecular weights (e.g., C₆₀H₇₂N₂O₄: 885.22 g/mol) .

- HPLC : Assess purity (>97%) by retention time analysis under gradient elution conditions .

Basic: What are the solubility and spectral properties critical for experimental design?

Q. Methodological Answer :

-

Solubility : Soluble in chlorobenzene, dichloromethane, and toluene, enabling solution-processed thin-film deposition for optoelectronic devices .

-

Optical Properties :

Property Value (nm) Reference λabs (max) 308 ± 5 (in DCM) λem (max) 353 ± 5 (in DCM)

These properties guide device layer thickness and energy-level alignment in OLEDs/OPVs .

Advanced: How does the compound’s charge transport efficiency compare in OLED vs. OPV architectures?

Q. Methodological Answer :

- Hole Mobility : As a hole-transport layer (HTL), it achieves mobilities of ~10⁻⁴ cm²/V·s in OLEDs, reducing exciton quenching .

- Electron Blocking : In OPVs, its electron-blocking capability improves charge collection efficiency (PCE >10%) by minimizing recombination at interfaces .

- Device Integration : Pair with electron-transport layers (ETLs) like C₆₀ and dopants (e.g., F6-TCNNQ) to balance conductivity .

Advanced: What computational methods predict its electronic structure and charge distribution?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Use B97-D/6-31G(d) to model HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV) and dispersion-corrected π-π stacking .

- Charge Transfer Analysis : TD-DFT simulations correlate absorption spectra with intramolecular charge-transfer (ICT) transitions .

Advanced: How do environmental factors (moisture, temperature) affect its stability in device operation?

Q. Methodological Answer :

- Thermal Stability : Decomposition >300°C (TGA data), suitable for vacuum deposition .

- Moisture Sensitivity : Hydrolytic degradation of alkyl side chains occurs under high humidity; encapsulation with AlOₓ layers mitigates this .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 35% vs. 79%)?

Q. Methodological Answer :

- Side Reactions : Lower yields (35%) in SbCl₅-mediated syntheses arise from competing chlorination; Ni-catalyzed routes suppress byproducts .

- Purification : Column chromatography (silica gel, hexane/EtOAc) improves recovery of pure products .

Advanced: What structural modifications enhance its performance in optoelectronic devices?

Q. Methodological Answer :

- Fluorination : Introducing F atoms (e.g., DTPA2F) red-shifts emission and enhances exciton utilization efficiency (EUE) by 20% .

- Bulkier Substituents : Derivatives with biphenyl or fluorenyl groups reduce aggregation, improving thin-film homogeneity .

Advanced: How does it perform in tandem vs. single-junction device architectures?

Q. Methodological Answer :

- Tandem OPVs : As an interlayer, it reduces recombination losses, achieving PCEs >12% (vs. 8–10% in single-junction devices) .

- Stacked OLEDs : Its high Tg (>150°C) prevents interlayer mixing during thermal evaporation .

Advanced: What are the emerging alternatives, and how do they compare?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.